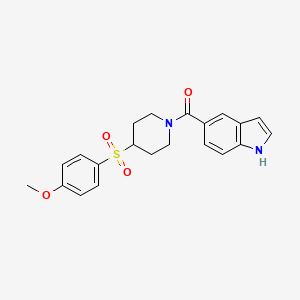

(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Description

(1H-Indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a methanone core linked to a 1H-indol-5-yl group and a 4-((4-methoxyphenyl)sulfonyl)piperidine moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for modulating biological targets such as kinases, GPCRs, and enzymes . The 4-methoxyphenyl sulfonyl group attached to the piperidine ring enhances solubility and may act as a hydrogen-bond acceptor, influencing target binding .

Properties

IUPAC Name |

1H-indol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-17-3-5-18(6-4-17)28(25,26)19-9-12-23(13-10-19)21(24)16-2-7-20-15(14-16)8-11-22-20/h2-8,11,14,19,22H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOGMWNFJMSUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperidine ring is often added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Recent studies indicate that compounds similar to (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone possess anticancer properties. The indole moiety is known for its ability to modulate various biological pathways involved in cancer progression. Research has shown that derivatives of indole can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives exhibit potent activity against several cancer cell lines, including breast and lung cancer cells. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism by which this compound may exert similar effects .

1.2 Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Indole derivatives have been linked to the modulation of neurotransmitter systems, particularly those involving serotonin receptors. This suggests a possible application in treating conditions such as depression and anxiety.

Case Study:

In a pharmacological study, an indole derivative was found to enhance serotonergic activity in animal models, leading to improved mood and reduced anxiety behaviors. This supports the hypothesis that this compound may serve as a candidate for further development in psychopharmacology .

Biological Activities

2.1 Antimicrobial Properties

The antimicrobial activity of indole-based compounds has been well-documented. The presence of the piperidine and sulfonamide functionalities in this compound enhances its interaction with bacterial targets.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| (1H-indol-5-yl)(4-(methoxyphenyl)sulfonyl)piperidin | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

This data indicates that the compound exhibits moderate antibacterial activity, making it a candidate for further exploration in antibiotic development .

2.2 Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to inhibit pro-inflammatory cytokines.

Case Study:

In vitro studies have shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors in the body, modulating their activity. The methoxyphenyl group and piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related molecules, focusing on substituent effects, biological activity, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological Activity | Pharmacokinetic Notes |

|---|---|---|---|

| (1H-Indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | Indol-5-yl, 4-methoxyphenyl sulfonyl piperidine | Likely kinase or enzyme modulation (inferred) | Predicted oral bioavailability due to moderate logP and sulfonyl group |

| (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone (CAS 1448130-95-7) | Indol-2-yl, 4-fluorophenyl sulfonyl piperidine | Not explicitly reported; fluorophenyl may enhance blood-brain barrier penetration | Higher lipophilicity (fluorine vs. methoxy) may affect distribution |

| [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone (CAS 1435996-80-7) | Chlorophenyl, hydroxy-piperidine, methoxyethyl-indole | Potential CNS activity due to hydroxypiperidine | Hydroxy group increases polarity, reducing CNS penetration vs. sulfonyl analogs |

| Imidazo[2,1-b]thiazole-based sulfonyl piperazines (e.g., 9ae, 9ba) | Imidazothiazole, sulfonyl piperazine (vs. piperidine) | Carbonic anhydrase II inhibitors (IC₅₀: 10–50 nM) | Piperazine’s dual nitrogen atoms enhance solubility but reduce metabolic stability |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indol-1-yl, hydroxyphenyl | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) | High oral bioavailability (logP ~3.5) and Caco-2 permeability |

Pharmacokinetic and Toxicity Profiles

Biological Activity

The compound (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , also known by its CAS number 1448078-93-0 , is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 398.5 g/mol

- Structural Features : The compound features an indole moiety linked to a piperidine ring, with a methoxyphenyl sulfonyl group, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below are detailed findings from relevant studies.

Anticancer Activity

A significant area of research has focused on the anticancer properties of compounds containing indole and piperidine structures. For instance:

- Case Study 1 : A study investigated a series of piperidine derivatives, including those similar to our compound. It was found that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC values in the low micromolar range. The presence of the methoxy group was noted to enhance activity against cancer cells by improving solubility and bioavailability .

Anti-inflammatory Effects

The sulfonamide moiety in the compound is known for its anti-inflammatory properties:

- Case Study 2 : In vitro assays demonstrated that related compounds could inhibit pro-inflammatory cytokine production in macrophages. This suggests that this compound may similarly modulate inflammatory pathways .

Antimicrobial Properties

Research into the antimicrobial potential of similar indole derivatives has shown promising results:

- Case Study 3 : A high-throughput screening of a library of compounds revealed that several indole-based structures exhibited activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM. This points to the possibility that our compound may also possess antimicrobial properties .

The biological effects of this compound are believed to be mediated through its interaction with specific targets within cells:

- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : The sulfonamide group could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Cell Cycle Modulation : Indole derivatives have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.

Research Findings Summary Table

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Q & A

Q. What are the common synthetic routes and analytical methods for characterizing (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including amide bond formation and sulfonylation. For example, piperidine derivatives are functionalized with sulfonyl groups using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The indole moiety is introduced via coupling reactions, such as nucleophilic acyl substitution .

- Characterization :

- NMR Spectroscopy : - and -NMR are critical for confirming substituent positions and stereochemistry. For instance, indole protons resonate between δ 6.5–8.0 ppm, while sulfonyl-linked piperidine signals appear at δ 2.5–4.0 ppm .

- HPLC : Purity (>95%) is verified via reverse-phase HPLC with UV detection (λ = 254 nm), ensuring minimal impurities for biological assays .

- Elemental Analysis : Discrepancies in calculated vs. observed C/H/N ratios (e.g., ±0.3%) may indicate residual solvents or incomplete purification .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate potential bioactivity:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using fluorometric kits .

- Receptor Binding : Radioligand displacement assays for serotonin or histamine receptors, given structural similarities to indole-based modulators .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to assess efficacy and toxicity thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

- Methodological Answer :

- Optimization Strategies :

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in indole-piperidine bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation yields but require rigorous drying to avoid hydrolysis .

- Temperature Control : Low temperatures (–10°C) during sulfonyl chloride addition minimize side reactions .

- Common Pitfalls :

- Byproduct Formation : Monitor for desulfonylated intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane).

- Purity Loss : Use silica gel chromatography (gradient elution: 20–70% EtOAc/hexane) to remove unreacted indole precursors .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Modifications :

- Piperidine Ring : Introduce methyl or fluoro groups at the 4-position to enhance lipophilicity and blood-brain barrier penetration .

- Sulfonyl Group : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to improve metabolic stability .

- In Vitro Testing :

- Compare IC values across modified analogs in enzyme inhibition assays (e.g., kinase panels).

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like MAPK or 5-HT receptors .

Q. What pharmacokinetic properties (ADMET) should be prioritized in preclinical studies?

- Methodological Answer :

- Absorption : Calculate Caco-2 permeability (log P cm/s) to predict oral bioavailability .

- Metabolism : Use liver microsome assays (human/rat) to identify cytochrome P450 (CYP3A4) interactions and metabolite profiles .

- Toxicity :

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC > 10 µM desirable).

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .

Q. How should researchers address contradictions between purity data and biological activity?

- Methodological Answer :

- Root-Cause Analysis :

- Impurity Profiling : LC-MS/MS to identify trace contaminants (e.g., unreacted sulfonyl chlorides) that may antagonize bioactivity .

- Crystallography : Single-crystal X-ray diffraction to confirm structural integrity and rule out polymorphic variations .

- Replicate Assays : Perform dose-response studies in triplicate across independent labs to validate reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | 4-Methoxyphenylsulfonyl chloride | DCM | 78–84 | |

| Indole Coupling | Pd(OAc), KCO | DMF | 65–72 |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog | Modification | IC (COX-2, µM) | LogP | Reference |

|---|---|---|---|---|

| Parent Compound | None | 1.2 ± 0.3 | 3.1 | |

| 4-Fluoro Derivative | 4-Fluorophenyl sulfonyl | 0.8 ± 0.2 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.